Benzodithiete Exhibits a Higher First Vertical Ionization Energy (8.46 eV) than Thianthrene (7.7-7.9 eV), Indicating Distinctly Lower Electron-Donating Propensity
Benzodithiete displays a vertical ionization energy (IE) of 8.46 eV measured by photoelectron (PE) spectroscopy, which is approximately 0.56-0.76 eV higher than the reported IE values for thianthrene (7.7-7.9 eV) [1]. This difference of 0.56-0.76 eV is significant and directly quantifies that benzodithiete is a weaker electron donor in the gas phase than its dibenzo-analog, thianthrene [2].
| Evidence Dimension | Vertical Ionization Energy (IE, eV) |
|---|---|
| Target Compound Data | 8.46 eV (PE, vertical value) |
| Comparator Or Baseline | Thianthrene: 7.7 eV (PE), 7.80 ± 0.03 eV (EI), 7.9 eV (CTS) |
| Quantified Difference | Δ ≈ +0.56 eV to +0.76 eV (Benzodithiete higher) |
| Conditions | Gas phase; Photoelectron Spectroscopy (He(I)); Thianthrene data from multiple methods (PE, EI, CTS) compiled in NIST WebBook |
Why This Matters
This directly quantifies benzodithiete's lower electron-donating propensity, critical for selecting the correct building block in charge-transfer complexes or when tuning organic semiconductor HOMO levels.
- [1] NIST Chemistry WebBook. Benzodithiete: Gas phase ion energetics data. NIST Standard Reference Database 69. View Source
- [2] NIST Chemistry WebBook. Thianthrene: Gas phase ion energetics data. NIST Standard Reference Database 69. View Source
